molecular formula C22H23N7O2S B2643273 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone CAS No. 1251563-00-4

2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2643273
CAS No.: 1251563-00-4
M. Wt: 449.53
InChI Key: UCDCCWRIYASBBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H23N7O2S and its molecular weight is 449.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antitumor Activities

Research has demonstrated that derivatives similar to the compound have exhibited promising antimicrobial and antitumor activities. For instance, compounds with the benzo[d]imidazol moiety have been synthesized and tested for their antimicrobial activity against various bacterial and fungal strains, showing variable and modest activity (Patel, Agravat, & Shaikh, 2011). Furthermore, certain pyridine derivatives incorporating thiophene, pyrazole, coumarin derivatives, and benzo[d]imidazole moiety have shown significant antitumor activities against cancer cell lines (Mohareb & Gamaan, 2018).

Anti-HIV and Antiviral Activities

Compounds structurally similar to 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone have been explored for their anti-HIV and antiviral properties. For instance, derivatives of nitroimidazoles and piperazinyl have been synthesized and evaluated for their anti-HIV-1 and anti-HIV-2 activities (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007). Additionally, compounds with pyrazolo[3,4-b]pyridin moieties have been studied for their cytotoxicity, anti-HSV1, and anti-HAV-MBB activities (Attaby, Elghandour, Ali, & Ibrahem, 2006).

Corrosion Inhibition

Certain 1,3,4-oxadiazole derivatives have shown potential as corrosion inhibitors. For example, a study explored the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulfuric acid, assessing their effectiveness through various analytical methods (Ammal, Prajila, & Joseph, 2018).

Enzyme Inhibition for Disease Treatment

The compound has structural similarities to molecules investigated for their potential as enzyme inhibitors in disease treatment. For instance, a derivative was identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), with implications for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Properties

IUPAC Name

2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O2S/c30-21(29-13-11-28(12-14-29)19-7-3-4-10-23-19)15-32-22-27-26-20(31-22)9-8-18-24-16-5-1-2-6-17(16)25-18/h1-7,10H,8-9,11-15H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDCCWRIYASBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CSC3=NN=C(O3)CCC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.